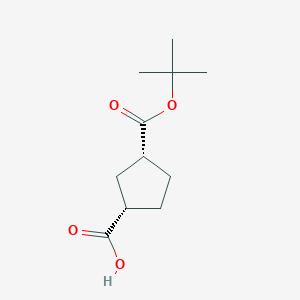

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid

説明

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid (CAS: 261165-05-3) is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 3-position and a carboxylic acid moiety at the 1-position. Its molecular formula is C₁₁H₁₉NO₄ (MW: 229.27 g/mol), with stereochemistry critical to its interactions in asymmetric synthesis and pharmaceutical applications. The Boc group serves as a protective strategy for amines, enabling selective reactivity in multi-step syntheses, such as peptide coupling or heterocycle formation . This compound is synthesized via hydrogenation of cyclopentene precursors using palladium catalysts and is widely employed in medicinal chemistry for designing enzyme inhibitors and receptor modulators .

特性

IUPAC Name |

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQSTANETGIDCE-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid: has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and as a precursor for bioactive compounds.

Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The compound exerts its effects through its functional groups:

Carboxylic Acid Group: Can form hydrogen bonds and interact with biological targets.

Boc Group: Provides protection to the carboxylic acid, which can be selectively removed under specific conditions.

Molecular Targets and Pathways:

Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites.

Drug Design: Used in the design of molecules that can modulate biological pathways.

類似化合物との比較

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS: 161660-94-2): This enantiomer shares the same molecular formula (C₁₁H₁₉NO₄) but exhibits inverted stereochemistry at the 1- and 3-positions. Such stereochemical differences can drastically alter biological activity; for example, in chiral environments like enzyme binding pockets, the (1R,3S) form may show reduced affinity compared to the (1S,3R) isomer .

Structural Analogs with Substituent Variations

- (1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid (CAS: 96443-42-4):

Replacing the Boc group with a methoxycarbonyl (COOCH₃ ) reduces steric bulk and lipophilicity. The smaller methoxy group lowers the molecular weight to C₉H₁₂O₄ (MW: 184.19 g/mol) and enhances aqueous solubility, making it preferable for reactions requiring polar solvents . - (1S,3R)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic Acid (CAS: 624734-30-1): Addition of an isopropyl group at the 1-position increases molecular weight (C₁₄H₂₅NO₄, MW: 271.35 g/mol) and density (predicted: 1.09 g/cm³).

Functional Group Modifications

- 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (CAS: 1899832-83-7):

Substituting the cyclopentane ring with a cyclobutane alters ring strain and conformational flexibility. The smaller cyclobutane ring may enhance binding to rigid protein pockets but reduce thermal stability compared to cyclopentane derivatives . - (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5):

Replacing cyclopentane with a piperidine ring introduces a basic nitrogen, altering pH-dependent solubility (pKa ~4.84). The phenyl group adds aromaticity, enabling π-π stacking interactions in drug design .

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | Stereochemistry | Applications |

|---|---|---|---|---|---|

| (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | Boc, carboxylic acid | (1S,3R) | Peptide synthesis, enzyme inhibitors |

| (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | Boc, carboxylic acid | (1R,3S) | Chiral resolution studies |

| (1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C₉H₁₂O₄ | 184.19 | Methoxycarbonyl, carboxylic acid | (1S,3R) | Polar solvent-based reactions |

| (1S,3R)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid | C₁₄H₂₅NO₄ | 271.35 | Boc, isopropyl, carboxylic acid | (1S,3R) | Sterically hindered coupling reactions |

| 3-(tert-Butoxy)cyclobutane-1-carboxylic acid | C₉H₁₅O₃ | 171.22 | tert-Butoxy, carboxylic acid | N/A | Rigid scaffold for drug design |

生物活性

(1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid, also known as Boc-D-AcPAC, is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential applications.

- Molecular Formula: C₁₁H₁₉NO₄

- Molecular Weight: 229.28 g/mol

- CAS Number: 261165-05-3

- Melting Point: 111°C

- Purity: ≥95% (GC,T)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a bio-isostere for carboxylic acids. Bio-isosteres are compounds that have similar chemical structures but differ in their biological properties. This property can be exploited to enhance drug efficacy and reduce toxicity.

The compound's mechanism of action is thought to involve:

- Receptor Interaction: The cyclopentane structure allows for unique interactions with biological receptors, potentially mimicking the behavior of natural ligands.

- Hydrogen Bonding: The presence of the carboxylic acid moiety facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.

In Vitro Studies

Several studies have evaluated the effectiveness of this compound in various biological assays:

-

TP Receptor Antagonism:

- A study demonstrated that derivatives of cyclopentane compounds can act as thromboxane A2 receptor antagonists. The IC50 values for these derivatives were comparable to traditional carboxylic acid antagonists, indicating that the cyclopentane structure can effectively replace carboxylic acid functionalities without losing biological activity .

Compound IC50 (μM) Reference Compound 0.190 ± 0.060 Cyclopentane Derivative 0.054 ± 0.016 - Stability in Biological Systems:

Structure-Activity Relationship (SAR)

The structural modifications of the cyclopentane framework have been systematically studied to optimize its biological activity. The introduction of various substituents on the cyclopentane ring has shown to influence receptor binding affinity and selectivity significantly.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer potential of cyclopentane derivatives, including this compound, revealed promising results against specific cancer cell lines. The compound demonstrated cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective properties showed that this compound could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (1S,3R)-3-(tert-Butoxycarbonyl)cyclopentane-1-carboxylic acid, and how is stereochemical integrity maintained?

- Methodological Answer: The compound is typically synthesized via stereoselective alkylation or asymmetric cycloaddition reactions. A key step involves introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Stereochemical purity is ensured by employing chiral auxiliaries or catalysts, followed by purification via chiral HPLC. Confirmation of stereochemistry relies on coupling constants in NMR or X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and stereochemistry?

- Methodological Answer:

- and NMR: Distinctive splitting patterns (e.g., coupling constants for axial/equatorial protons) and chemical shifts (e.g., ~1.4 ppm for Boc methyl groups) confirm stereochemistry.

- HRMS: Validates molecular weight and isotopic patterns.

- X-ray crystallography: Provides definitive proof of spatial arrangement.

- Example: In , NMR resolved diastereomers via distinct splitting patterns .

Q. What are the primary applications of this compound in organic and medicinal chemistry?

- Methodological Answer: It serves as a chiral building block in peptidomimetics, enzyme inhibitors, and ligand synthesis. The Boc group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions. Its cyclopentane backbone enhances metabolic stability compared to linear analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during alkylation or cycloaddition steps?

- Methodological Answer: Conflicting data may arise from competing kinetic vs. thermodynamic control. Strategies include:

- Temperature modulation: Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability.

- Catalyst screening: Chiral ligands (e.g., BINAP) or enzymes can enhance selectivity.

- Computational modeling: Predicts transition-state energies to optimize reaction pathways (e.g., DFT calculations for cyclopentane ring strain analysis) .

Q. What strategies mitigate epimerization during Boc deprotection or subsequent functionalization?

- Methodological Answer: Epimerization at the cyclopentane chiral centers can occur under acidic or basic conditions. Mitigation approaches:

- Mild acids: Use trifluoroacetic acid (TFA) in dichloromethane at 0°C instead of HCl.

- Low-temperature protocols: Reduce thermal exposure during reactions.

- In situ monitoring: Use NMR to detect epimerization early and adjust conditions .

Q. How does the cyclopentane ring’s conformation influence reactivity in nucleophilic substitutions or cross-coupling reactions?

- Methodological Answer: The ring’s chair vs. boat conformation affects steric accessibility:

- Axial substituents: Higher steric hindrance slows nucleophilic attack.

- Equatorial Boc groups: Enhance electrophilicity of adjacent carbons.

- Case study: In , flow microreactors improved yields by stabilizing reactive conformers through rapid mixing .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

- Methodological Answer: Solubility variations may stem from crystallinity or solvent impurities. Strategies:

- Standardized protocols: Use USP-grade solvents and controlled crystallization.

- DSC/TGA: Analyze polymorphic forms affecting solubility.

- Example: A study in found that recrystallization from ethyl acetate/hexane yielded a more soluble polymorph vs. methanol .

Q. Why do catalytic asymmetric syntheses of this compound show variable enantiomeric excess (ee) across studies?

- Methodological Answer: Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。